molecular formula C19H14FN3O3S2 B2687397 3-fluoro-4-methoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide CAS No. 896679-02-0

3-fluoro-4-methoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide

Cat. No.: B2687397
CAS No.: 896679-02-0
M. Wt: 415.46
InChI Key: RLDFZBPMBKIQNO-UHFFFAOYSA-N
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Description

The compound "3-fluoro-4-methoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide" is a structurally complex molecule featuring a thiazolo[5,4-b]pyridine scaffold linked to a substituted benzene sulfonamide group. Its design integrates fluorine and methoxy substituents, which are known to modulate electronic, steric, and pharmacokinetic properties. This article provides a detailed comparison with structurally related compounds, emphasizing structure-activity relationships (SAR) and enzymatic inhibitory data.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O3S2/c1-26-17-8-7-14(11-15(17)20)28(24,25)23-13-5-2-4-12(10-13)18-22-16-6-3-9-21-19(16)27-18/h2-11,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDFZBPMBKIQNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol or acetonitrile, and catalysts such as hydrochloric acid or triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent production. The choice of reagents and solvents would be guided by considerations of cost, availability, and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

3-fluoro-4-methoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This can lead to the disruption of biochemical pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Thiazolo[5,4-b]pyridine Derivatives

Compound Substituents on Thiazolo Core Sulfonamide/Amide Substituents Enzymatic Activity (IC₅₀ or Notes) Reference
Target Compound 3-Phenyl 3-Fluoro-4-methoxybenzene Not reported -
Compound 6h 3-(Trifluoromethyl)phenyl Amide linkage c-KIT IC₅₀ = 9.87 µM
CAS 863594-60-9 4-Phenyl 2-Fluorobenzene Not reported
CAS 863595-16-8 3-Phenyl Thiophene-2-sulfonamide Not reported
3-Methyl-N-(3-(thiazolo...)butanamide 3-Phenyl Butanamide Molecular weight: 311.4 g/mol

Table 2: Impact of Substituents on Enzymatic Activity

Substituent Type Example Compound Observed Effect on Activity
Trifluoromethyl (R1) Compound 6h Moderate c-KIT inhibition
Methoxy (R2) Target compound Potential polar interactions
Thiophene sulfonamide CAS 863595-16-8 Altered binding due to aromaticity

Biological Activity

3-fluoro-4-methoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including a sulfonamide group, a methoxy group, and a thiazolo[5,4-b]pyridine moiety, suggest diverse applications in pharmacology, particularly in anticancer and antimicrobial therapies.

Structural Characteristics

The compound's molecular formula is C20H16FN3O3SC_{20}H_{16}FN_3O_3S with a molecular weight of approximately 429.48 g/mol. Its structure can be broken down into several key components:

  • Thiazolo[5,4-b]pyridine moiety : Known for its various biological properties.
  • Sulfonamide group : Contributes to the compound's reactivity and biological activity.
  • Methoxy group : Enhances its pharmacological profile by influencing solubility and binding characteristics.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of specific enzymes involved in cancer progression. Key findings include:

  • Inhibition of PI3Kα : Similar thiazolo[5,4-b]pyridine derivatives have shown promising results in inhibiting phosphoinositide 3-kinase alpha (PI3Kα), which plays a crucial role in cancer cell signaling pathways .
  • Antimicrobial Activity : The thiazole and pyridine components may interact with various molecular targets, potentially inhibiting enzyme activity or altering receptor functions related to microbial growth .

The compound's mechanism of action is primarily attributed to its ability to bind to specific enzymes or receptors involved in disease pathways. Molecular docking studies suggest that the thiazole ring effectively binds to target proteins, leading to inhibition of their functions. This interaction is essential for disrupting biochemical pathways associated with both microbial proliferation and cancer cell survival.

Research Findings

A comprehensive review of the literature reveals several studies focusing on the biological activity of this compound:

  • Enzyme Inhibition Studies :
    • Studies have demonstrated that the sulfonamide functionality is a key structural element influencing biological potency, showing varied inhibitory activities against different targets .
  • Case Studies :
    • In vitro studies have shown that compounds with similar structures exhibit strong interactions with kinases involved in tumor growth and survival . For instance, compounds derived from thiazolo[5,4-b]pyridine have been documented to inhibit c-KIT and BCR-ABL kinases effectively.

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
4-MethoxybenzenesulfonamideMethoxy group & sulfonamideAntimicrobial activity
Thiazole-based sulfonamidesThiazole ringsAnticancer properties
Pyridine derivativesPyridine ringsAntiviral activity

This comparative analysis highlights how the unique combination of thiazole and pyridine in this compound enhances its potential as a versatile agent in medicinal chemistry compared to other similar compounds .

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